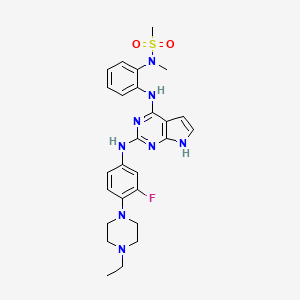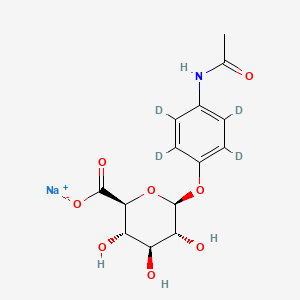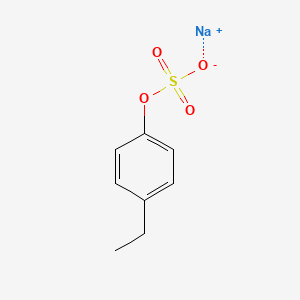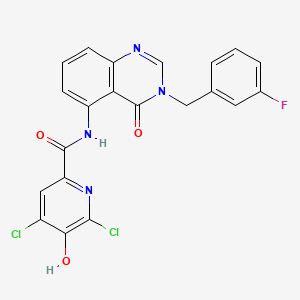
Anticancer agent 179
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 179: is a novel compound that has shown significant potential in the treatment of various cancers. It is a sambutoxin analogue and has been found to impede the migration of MDA-MB-231 breast cancer cells . This compound is derived from natural sources, specifically from microorganisms such as Myrmecridium schulzeri and Scleroconidioma sphagnicola .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 179 involves several steps, starting with the extraction of the natural product from its microbial sources. The compound is then subjected to various chemical reactions to enhance its potency and selectivity. The synthetic route typically involves the formation of a sambutoxin analogue through a series of organic reactions, including esterification, amidation, and cyclization .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the microbial sources, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of the desired product. The extracted compound is then purified using techniques such as chromatography and crystallization to obtain a high-purity product suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 179 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Applications De Recherche Scientifique
Anticancer agent 179 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of sambutoxin analogues.
Biology: It is used to study the mechanisms of cell migration and invasion in cancer cells.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of various cancers, including breast cancer.
Industry: It is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
The mechanism of action of Anticancer agent 179 involves the inhibition of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. By inhibiting HDAC, this compound induces the acetylation of histone proteins, leading to changes in chromatin structure and the activation of tumor suppressor genes. This results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Sambutoxin: A natural product with similar biological activities.
Largazole: Another HDAC inhibitor with potent anticancer activity.
Trichostatin A: A well-known HDAC inhibitor used in cancer research
Uniqueness: Anticancer agent 179 is unique due to its high selectivity for class I HDAC enzymes and its ability to impede the migration of cancer cells. This makes it a promising candidate for the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C25H35NO4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1 |
Clé InChI |
KGAQEMXGOIXQDZ-SYYRQRMVSA-N |
SMILES isomérique |
CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
SMILES canonique |
CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)

![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)



![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)



